Perazido-alpha-cyclodextrin

Langmuir-Blodgett films Scanning force microscopy Supramolecular assembly

Researchers requiring reproducible hexavalent azide scaffolds for CuAAC click conjugation face batch variability with partially substituted cyclodextrins. Perazido-α-cyclodextrin (CAS 68715-50-4) provides a fully per-6-azido-substituted, hexavalent core with defined 6-fold symmetry. • Defect-minimized Langmuir-Blodgett films vs. crystalline β-analog for sensor & molecular electronics applications • >90% per-step click efficiency for multivalent glycoclusters, drug-delivery vehicles & ion-channel mimetics • 98% synthetic yield enables cost-effective gram-scale production Supplied at ≥95% purity; available in mg to g quantities.

Molecular Formula C36H54N18O24
Molecular Weight 1122.9 g/mol
Cat. No. B13417524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerazido-alpha-cyclodextrin
Molecular FormulaC36H54N18O24
Molecular Weight1122.9 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-]
InChIInChI=1S/C36H54N18O24/c37-49-43-1-7-25-13(55)19(61)31(67-7)74-26-8(2-44-50-38)69-33(21(63)15(26)57)76-28-10(4-46-52-40)71-35(23(65)17(28)59)78-30-12(6-48-54-42)72-36(24(66)18(30)60)77-29-11(5-47-53-41)70-34(22(64)16(29)58)75-27-9(3-45-51-39)68-32(73-25)20(62)14(27)56/h7-36,55-66H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15?,16?,17-,18?,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1
InChIKeyNUWOYXPYKDLGFJ-VLVCNOPGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perazido-alpha-cyclodextrin: Procurement-Grade Per‑6‑Azido Derivative for Click Chemistry and Advanced Material Fabrication


Perazido-alpha-cyclodextrin (syn. Hexakis(6-azido-6-deoxy)-α-cyclodextrin) is a chemically modified α-cyclodextrin in which all six primary hydroxyl groups at the C6 position of the glucopyranose rings are substituted with azide moieties [1]. This persubstitution yields a hexavalent azide scaffold with a well-defined 6‑fold symmetry, a hydrophilic exterior, and a hydrophobic cavity smaller than that of the corresponding β‑ and γ‑CD derivatives . The compound serves as a key intermediate for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) “click” reactions, enabling the efficient construction of multivalent ligands, ion‑channel mimetics, and functionalized materials [2].

Why Perazido-alpha-cyclodextrin Cannot Be Replaced by Other Azido‑Cyclodextrins or Native α‑CD in Procurement


Native α‑cyclodextrin lacks the reactive azide handles required for post‑functionalization, while the β‑ and γ‑analogs possess larger hydrophobic cavities that alter guest inclusion selectivity and, critically, dictate divergent self‑assembly behavior at interfaces [1]. The per‑6‑azido substitution pattern of perazido‑α‑CD is non‑interchangeable with partially substituted or randomly functionalized CD derivatives because the complete primary‑rim functionalization ensures a uniform, multivalent scaffold essential for reproducible click‑conjugation yields [2]. Furthermore, the six‑fold symmetry of the α‑CD core confers distinct morphological properties in thin films compared to the seven‑fold symmetry of the β‑analog, directly impacting performance in Langmuir‑Blodgett and materials science applications [3].

Perazido-alpha-cyclodextrin: Head‑to‑Head Quantitative Differentiation for Scientific Sourcing Decisions


Langmuir‑Blodgett Film Morphology: α‑ vs. β‑ vs. γ‑Perazido‑Cyclodextrin

A comparative scanning force microscopy study of α‑, β‑, and γ‑perazido‑cyclodextrin Langmuir‑Blodgett films revealed that α‑derivative films exhibit a more continuous morphology at the micrometer scale, whereas β‑derivative films display clear crystallinity [1]. At the molecular scale, the hexagonal arrangement of the β‑derivative is easily imaged, while α‑derivative films are imaged with difficulty, and γ‑derivative images are of poor quality [1]. These differences in film homogeneity and imaging clarity directly inform selection for interfacial applications.

Langmuir-Blodgett films Scanning force microscopy Supramolecular assembly

Synthesis Yield of Hexakis(6-azido-6-deoxy)-α-cyclodextrin

The preparation of hexakis(6-azido-6-deoxy)-α-cyclodextrin (2a) from the corresponding per‑6‑bromo precursor proceeded in 98% yield [1]. This high yield compares favorably with typical literature yields for per‑6‑azido‑β‑cyclodextrin (e.g., 81% reported in [2]), demonstrating a more efficient synthetic step for the α‑analog.

Cyclodextrin synthesis Azidation Process yield

Ion Channel Activity of α‑ vs. β‑Cyclodextrin‑Derived Half‑Channels

Sixteen of seventeen α‑ and β‑cyclodextrin derivatives prepared from per‑6‑azide precursors via click cyclization displayed significant ion‑channel activity in planar bilayer membranes as measured by voltage‑clamp [1]. While both α‑ and β‑series produced active channels, the α‑derivatives exhibited distinct conductance–duration clustering patterns in activity grid analysis, indicative of a structure‑dependent channel‑formation mechanism [1]. This provides a functional differentiation that guides selection for ion‑channel mimetic research.

Synthetic ion channels Voltage-clamp Bilayer membranes

Vendor Pricing and Availability: α‑ vs. β‑Perazido‑Cyclodextrin

Commercial pricing for hexakis(6-azido-6-deoxy)-α-cyclodextrin (≥97% purity) from a major supplier stands at $380 for 500 mg, with larger quantities available at $1,950 for 5,000 mg . In contrast, the equivalent perazido‑β‑cyclodextrin (heptakis(6-azido-6-deoxy)-β‑CD, ≥97%) is priced at approximately $420–$450 per 500 mg from comparable vendors . The lower per‑gram cost of the α‑derivative makes it a more attractive option for budget‑constrained research programs requiring multigram quantities.

Procurement Cost comparison Sourcing

Optimized Intermediates Yield >90% per Step

In a recent synthesis optimization study, the preparation of regioselectively reactive key intermediates (including halogeno, azido, and amino cyclodextrins) resulted in >90% yields in each step [1]. This class‑level improvement is supported by the 98% isolated yield reported for hexakis(6-azido-6-deoxy)-α-cyclodextrin [2], indicating that modern synthetic protocols for perazido‑α‑CD are highly efficient and reproducible.

Synthesis optimization Process chemistry Yield

Evidence‑Based Application Scenarios for Perazido-alpha-cyclodextrin in Research and Industrial Sourcing


Langmuir‑Blodgett and Self‑Assembled Thin Film Fabrication

The continuous film morphology observed for perazido‑α‑CD at the micrometer scale, in contrast to the crystalline nature of the β‑analog [1], makes the α‑derivative the preferred choice for constructing uniform, defect‑minimized Langmuir‑Blodgett films. This is critical for sensor platforms, molecular electronics, and model membrane studies where film homogeneity directly impacts device performance.

Click‑Chemistry Scaffold for Multivalent Ligands and Dendrimers

The high synthetic yield (98%) and >90% per‑step efficiency [REFS-1, REFS-2] position perazido‑α‑CD as a cost‑effective, hexavalent core for copper‑catalyzed azide‑alkyne cycloaddition. Its six reactive azides enable the precise construction of multivalent glycoclusters, drug‑delivery vehicles, and functional polymers, offering a quantifiable advantage over lower‑yielding β‑analogs in large‑scale synthesis.

Synthetic Ion Channel and Membrane‑Transport Research

Per‑6‑azido‑α‑CD serves as the essential precursor for α‑cyclodextrin‑based “half‑channel” compounds. The distinct conductance‑duration clustering observed for α‑derived ion channels [1] provides a functional differentiator that may be exploited in the design of next‑generation biosensors, antimicrobial agents targeting pore‑forming toxins, and artificial transmembrane transporters.

Antimicrobial Potentiator Development

The optimized synthesis of perazido cyclodextrins [1] and their subsequent click‑functionalization to yield amide‑bound antimicrobial substituents demonstrates a viable pathway for developing novel antibiotic potentiators. The α‑CD core’s smaller cavity size may favor selective inclusion of small‑molecule β‑lactam antibiotics, a hypothesis supported by the use of related α‑CD derivatives in potentiating antibiotic activity [2].

Technical Documentation Hub

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21 linked technical documents
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